molecular formula C26H30N2O4S B13371038 N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide

N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide

Cat. No.: B13371038
M. Wt: 466.6 g/mol
InChI Key: ZEMGPKRFHWEZDS-UHFFFAOYSA-N
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Description

N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide is a complex organic compound that features a benzoxazine ring, a sulfonyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group and finally the attachment of the adamantane moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors could also be explored to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a benzoxazine ring, a sulfonyl group, and an adamantane moiety. This structural arrangement provides distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-[(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C26H30N2O4S/c1-17-16-28(23-4-2-3-5-24(23)32-17)33(30,31)22-8-6-21(7-9-22)27-25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-9,17-20H,10-16H2,1H3,(H,27,29)

InChI Key

ZEMGPKRFHWEZDS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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